

# The Kinase LRRK2: Primary Target of Compound Hg-10-102-01

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Compound of Interest		
Compound Name:	Hg-10-102-01	
Cat. No.:	B607943	Get Quote

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**Hg-10-102-01** is a potent and selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the targeting profile of **Hg-10-102-01**, including its activity against wild-type and mutant forms of LRRK2, its effects on downstream signaling, and detailed experimental methodologies.

### **Quantitative Analysis of Hg-10-102-01 Potency**

**Hg-10-102-01** demonstrates high potency against wild-type LRRK2 and several of its clinically relevant mutants. The compound is particularly effective against the G2019S mutant, which is one of the most common causes of familial Parkinson's disease.[1] The inhibitory activity of **Hg-102-01** is summarized in the table below.



Target	IC50 (nM)	
Wild-type LRRK2	20.3 nM, 23.3 nM[2][3][4][5][6]	
LRRK2 (G2019S mutant)	3.2 nM[2][3][5][6]	
LRRK2 (A2016T mutant)	153.7 nM, 153 nM[5][6]	
LRRK2 (G2019S + A2016T double mutant)	95.9 nM[6]	
MNK2	600 nM (0.6 μM)[3]	
MLK1	2100 nM (2.1 μM)[3]	

#### **Mechanism of Action and Cellular Effects**

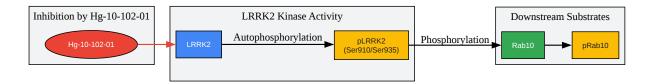
**Hg-10-102-01** exerts its inhibitory effect by targeting the kinase activity of LRRK2. This leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, namely Serine 910 (Ser910) and Serine 935 (Ser935).[3][4][5] This dephosphorylation has been observed in various cell-based assays, including HEK293 cells stably expressing wild-type or mutant LRRK2, as well as in mouse Swiss 3T3 cells and mouse embryonic fibroblasts with endogenous LRRK2.[3]

Furthermore, **Hg-10-102-01** has been shown to be brain-penetrant, a crucial characteristic for therapeutic agents targeting neurodegenerative diseases.[3][7][8] Following intraperitoneal administration in mice, the compound effectively inhibits LRRK2 phosphorylation in the brain, as well as in peripheral organs like the kidney and spleen.[4][6][8]

### Signaling Pathway and Experimental Workflow

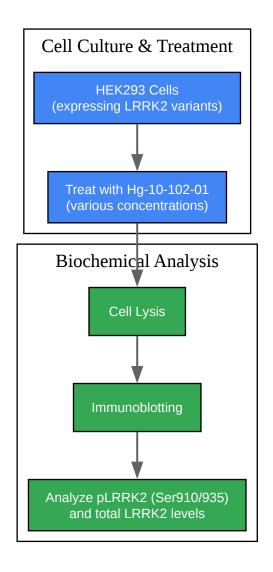
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating the efficacy of **Hg-10-102-01**.





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Figure 1: LRRK2 Signaling and Inhibition by Hg-10-102-01.



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Figure 2: Workflow for Cellular Assay of LRRK2 Inhibition.

## **Experimental Protocols**In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay is employed to determine the IC50 values of **Hg-10-102-01** against LRRK2 and its mutants. The protocol involves the following key steps:

- Reagents: Recombinant LRRK2 enzyme (wild-type or mutant), a suitable kinase substrate (e.g., LRRKtide), ATP, and Hg-10-102-01 at various concentrations.
- Reaction: The kinase reaction is initiated by adding ATP to a mixture of the LRRK2 enzyme, substrate, and inhibitor in a reaction buffer.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Detection: The extent of substrate phosphorylation is quantified. This can be achieved using methods such as radiometric assays (incorporation of <sup>32</sup>P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
- Data Analysis: The percentage of inhibition at each concentration of Hg-10-102-01 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

#### **Cell-Based LRRK2 Autophosphorylation Assay**

This assay is used to assess the ability of **Hg-10-102-01** to inhibit LRRK2 activity within a cellular context.

- Cell Culture: HEK293 cells are stably transfected to express wild-type or mutant forms of LRRK2, often with a tag such as GFP for easier detection.[9]
- Compound Treatment: The cells are treated with varying concentrations of Hg-10-102-01 or a vehicle control (e.g., DMSO) for a defined period (e.g., 90 minutes).[9]
- Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.



- Immunoblotting: The cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (pSer910 and pSer935) and total LRRK2.
- Detection and Analysis: Following incubation with appropriate secondary antibodies, the
  protein bands are visualized using a suitable detection method (e.g., chemiluminescence).
   The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total
  LRRK2 at each inhibitor concentration.

#### **Future Directions**

The potent and selective inhibition of LRRK2 by **Hg-10-102-01** makes it a valuable research tool for elucidating the role of LRRK2 in both normal physiology and in the context of Parkinson's disease.[7] Its brain-penetrant nature further enhances its utility for in vivo studies. [8] The compound has also served as a scaffold for the development of more advanced therapeutic modalities, such as PROTAC (Proteolysis Targeting Chimera) degraders of LRRK2, which aim to not only inhibit but also eliminate the target protein.[10]

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